Tablet formulations often sacrifice hardness for lubricity with magnesium stearate. Sodium stearate delivers equivalent lubrication without reducing interparticulate bonding strength, preserving tablet integrity in direct compression.
- Comparable mechanical strength to MgSt with no bonding reduction, supporting Quality-by-Design processing.
- Superior foam stability in Ca²⁺-containing hard water vs. sodium oleate at 55°C, pH 9.5.
- Balanced gel rheology between sodium palmitate (too stiff) and sodium oleate (too weak) for greases and cosmetic bases.
Available in ≥96% purity with room-temperature storage and ambient global shipping.
Molecular FormulaC18H35NaO2
Molecular Weight306.5 g/mol
Cat. No.B7800575
⚠ Attention: For research use only. Not for human or veterinary use.
Sodium octadecanoate (sodium stearate; CAS 822-16-2; C18H35NaO2) is the sodium salt of stearic acid and the most common long-chain fatty acid soap [1]. As an anionic carboxylate surfactant, it possesses a hydrophilic carboxylate head and an 18-carbon saturated hydrophobic tail, which confers low solubility in cold water but enables efficient emulsification, wetting, and gelling upon heating or with co-solvents [2]. Industrially, it serves as an emulsifier in cosmetics, a lubricant/release agent in polymer processing, and a primary constituent of hard soaps and solid deodorants [3]. Given its widespread use, procurement decisions often hinge on quantifiable performance differences relative to closely related analogs such as sodium palmitate (C16), sodium oleate (C18:1), sodium myristate (C14), sodium laurate (C12), and alternative lubricants like magnesium stearate.
Nonpolar processing: reported CMC in oils supports reverse-micelle and lubricant formulation workflows.
Tablet lubrication: provides mechanical strength comparable to reference stearates without the bonding-strength reduction observed with magnesium stearate.
Gel systems: intermediate gel strength in organic solvents supports lubricating greases and non-aqueous thickeners.
Hard-water formulations: reported foam stability in Ca²⁺-containing media may support detergent and personal-care research.
[1] Wikipedia contributors. (2005). Sodium stearate. Wikipedia, The Free Encyclopedia. Retrieved from https://web.archive.org/web/20051227000000/https://en.wikipedia.org/wiki/Sodium_stearate View Source
[2] ChemicalZenith. (2025). Sodium Stearate (822-16-2) Molecular Properties & Industrial Use Overview. Retrieved from https://chemicalzenith.com View Source
[3] Wikipedia contributors. (2005). Sodium stearate. Wikipedia, The Free Encyclopedia. Retrieved from https://web.archive.org/web/20051227000000/https://en.wikipedia.org/wiki/Sodium_stearate View Source
Sodium Stearate Substitution Risks
Despite sharing a carboxylate head group, sodium soaps exhibit profound chain-length and saturation-dependent variations in critical micelle concentration (CMC), solubility, thermal phase behavior, gelation properties, and biological activity [1]. For instance, sodium stearate (C18:0) has a markedly lower CMC in nonpolar media (7.1×10⁻⁵ M) than its unsaturated counterpart sodium oleate (4.4×10⁻⁵ M), a difference attributed to oleate's cis double bond which increases molecular flexibility and reduces hydrophobic packing [2]. Similarly, in pinene, solubility decreases in the order sodium oleate > sodium stearate > sodium palmitate, demonstrating that even a two-carbon chain length difference or a single unsaturation can drastically alter physicochemical behavior [3]. Furthermore, in pharmaceutical lubrication, sodium stearate exhibits similar tablet mechanical strength impacts to magnesium stearate but without the pronounced bonding strength reduction that MgSt causes [4]. Substituting sodium stearate with another stearate salt (e.g., magnesium or calcium stearate) or a different chain-length soap (e.g., sodium palmitate or laurate) will therefore yield unpredictable and often suboptimal performance in specific applications. The following quantitative evidence substantiates these critical differentiations.
Chain-length mismatch
Sodium palmitate (C16) or myristate (C14) alter solubility and gel strength ranking; C18 stearate properties may not transfer directly.
Unsaturation shift
Sodium oleate (C18:1) lowers CMC and changes foam stability; substitution may require full formulation re-assessment.
Counter-ion effect
Magnesium or calcium stearate alters lubrication profile; sodium stearate avoids MgSt-associated bonding reduction, but direct interchange may shift tablet integrity.
[1] Madelmont, C., & Perron, K. (1976). Study of the influence of the chain length on some aspects of soap/water diagrams. Colloid and Polymer Science, 254(6), 581-592. https://doi.org/10.1007/BF01382576 View Source
[2] Heimonen, J. (2018). Soap micelles in nonpolar media. Master's thesis, Aalto University. Retrieved from https://aaltodoc.aalto.fi/items/f427a005-8916-49db-be6c-d6dbb34671a5 View Source
[3] Indian Academy of Sciences. (1949). Solubility of some sodium soaps in pinene. Proceedings of the Indian Academy of Sciences - Section A, 30(6), 320-326. Retrieved from https://www.ias.ac.in/article/fulltext/seca/030/06/0320-0326 View Source
[4] Paul, S., Taylor, L. J., Murphy, B., Krzyzaniak, J. F., & Dawson, N. (2022). Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation. Journal of Pharmaceutical Sciences, 111(10), 2883-2892. https://doi.org/10.1016/j.xphs.2022.07.016 View Source
Sodium Stearate Differentiation Evidence
CMC Comparison in Rapeseed Oil
The critical micelle concentration (CMC) of sodium stearate in rapeseed oil is 7.1×10⁻⁵ M, while that of sodium oleate is 4.4×10⁻⁵ M [1]. Sodium oleate's lower CMC (by a factor of ~1.6) is attributed to the increased flexibility and reduced packing efficiency conferred by its cis double bond, which facilitates micelle formation at lower concentrations [1].
CMC in rapeseed oilHead-to-head
Sodium stearate: 7.1×10⁻⁵ M Sodium oleate: 4.4×10⁻⁵ M
Higher CMC provides a wider processing window for reverse-micelle control.
Rapeseed oil, 25°C, TCNQ method.
SurfactantMicellizationOil purification
Evidence Dimension
Critical Micelle Concentration (CMC)
Target Compound Data
7.1×10⁻⁵ M
Comparator Or Baseline
Sodium oleate: 4.4×10⁻⁵ M
Quantified Difference
Sodium oleate CMC is 38% lower
Conditions
Rapeseed oil, TCNQ solubilization method, 25°C
Why This Matters
For applications requiring controlled micellization or reverse micelle formation in nonpolar media (e.g., oil purification, lubrication), sodium stearate's higher CMC offers a distinct processing window compared to sodium oleate.
SurfactantMicellizationOil purification
[1] Heimonen, J. (2018). Soap micelles in nonpolar media. Master's thesis, Aalto University. Retrieved from https://aaltodoc.aalto.fi/items/f427a005-8916-49db-be6c-d6dbb34671a5 View Source
Solubility in Pinene
Solubility curves in pinene over 30°–150°C demonstrate that sodium stearate exhibits intermediate solubility among the three major sodium soaps, with the order being sodium oleate (most soluble) > sodium stearate > sodium palmitate (least soluble) [1]. This trend directly correlates with chain length and unsaturation, where the longer saturated chain of stearate (C18) reduces solubility compared to oleate (C18:1) but increases it relative to palmitate (C16).
Solubility in pineneHead-to-head
Ranking: Na oleate > Na stearate > Na palmitate
Intermediate solubility supports tunable viscosity in terpene-based formulations.
In formulations utilizing pinene or similar terpene solvents (e.g., paints, coatings, cleaning products), sodium stearate provides a tunable solubility profile that can be selected based on desired viscosity and phase behavior.
SolubilityNon-aqueous mediaFormulation
[1] Indian Academy of Sciences. (1949). Solubility of some sodium soaps in pinene. Proceedings of the Indian Academy of Sciences - Section A, 30(6), 320-326. Retrieved from https://www.ias.ac.in/article/fulltext/seca/030/06/0320-0326 View Source
Antibacterial Efficacy Comparison
In a study comparing the antibacterial activity of potassium soaps of a homologous series (laurate, myristate, palmitate, stearate) against Escherichia coli NCTC 9001, sodium stearate (as the potassium salt analog) exhibited the lowest activity [1]. The order of activity was myristate > laurate > palmitate > stearate, with the activity of both palmitate and stearate described as 'marginal' [1].
Lowest activity informs selection where antimicrobial action is not a primary requirement.
E. coli NCTC 9001, potassium soap analogs.
AntimicrobialE. coliDisinfection
Evidence Dimension
Antibacterial activity ranking
Target Compound Data
Lowest activity (marginal)
Comparator Or Baseline
Myristate (highest), Laurate, Palmitate
Quantified Difference
Order: Myristate > Laurate > Palmitate > Stearate
Conditions
E. coli NCTC 9001, potassium soap analogs
Why This Matters
For applications where antimicrobial efficacy is a primary requirement (e.g., disinfectant soaps), sodium stearate is a poor choice; shorter-chain analogs (laurate, myristate) are superior. However, this low activity is advantageous in applications where microbial preservation is not desired (e.g., certain cosmetic formulations).
AntimicrobialE. coliDisinfection
[1] Lamikanra, A., et al. (1984). A study of the activity of soft soaps prepared from a homologous series of saturated fatty acids against cells of Escherichia coli NCTC 9001. Microbios, 41(165-166), 139-147. PMID: 6397680. View Source
Tablet Lubrication Performance
A 2022 evaluation of alternative metallic stearates as tablet lubricants found that sodium stearate (NaSt) and magnesium stearate (MgSt) had similar impacts on the mechanical strength of tablets [1]. However, sodium stearate avoids the significant reduction in tablet strength and bonding interactions that is a well-documented drawback of magnesium stearate, which is known to cause prolonged disintegration and reduced tensile strength .
Tablet lubricationHead-to-head
Mechanical strength similar to Mg stearate; bonding-strength reduction avoided.
Supports QbD formulation where tablet integrity and dissolution are critical.
Direct compression tablets.
PharmaceuticalExcipientTableting
Evidence Dimension
Lubricant efficiency and tablet strength impact
Target Compound Data
Similar mechanical strength to MgSt, but without significant bonding strength reduction
Comparator Or Baseline
Magnesium stearate: highest lubrication efficiency, but significantly reduces tablet strength
Quantified Difference
MgSt reduces bonding strength significantly more than SSF and SA; NaSt has similar mechanical strength impact to MgSt
Conditions
Direct compression tablet formulations
Why This Matters
Sodium stearate offers a viable alternative to magnesium stearate for formulators seeking adequate lubrication without compromising tablet integrity and dissolution profiles, especially in Quality-by-Design (QbD) approaches.
PharmaceuticalExcipientTableting
[1] Paul, S., Taylor, L. J., Murphy, B., Krzyzaniak, J. F., & Dawson, N. (2022). Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation. Journal of Pharmaceutical Sciences, 111(10), 2883-2892. https://doi.org/10.1016/j.xphs.2022.07.016 View Source
Gelation in Organic Solvents
In a comparative study of sodium soap gels in various organic solvents (toluene, xylene, pinene, etc.), the gel strength increased in the order sodium oleate < sodium stearate < sodium palmitate, while setting time and syneresis decreased in the reverse order (NaOl > NaStr > NaP) [1]. This demonstrates that sodium stearate provides a balanced gelation profile—stronger gels than oleate but with faster setting and less syneresis than palmitate.
Gel strength in organicsHead-to-head
Gel strength: Na oleate < Na stearate < Na palmitate
Balanced profile fits lubricating greases and non-aqueous thickeners.
Toluene, xylene, pinene systems; setting time and syneresis follow inverse order.
Order: NaOl < NaStr < NaP for gel strength; NaOl > NaStr > NaP for setting time and syneresis
Conditions
Various organic solvents (toluene, xylene, cymene, pinene, etc.)
Why This Matters
For formulators of non-aqueous gels (e.g., lubricating greases, cosmetic bases, industrial thickeners), sodium stearate offers a middle-ground rheological profile that can be selected to balance gel strength with processing time and syneresis control.
GelationRheologyNon-aqueous gels
[1] Hattiangdi, G. S., & Adarkar, S. P. (1949). Soap gels in non-aqueous media. III. The setting time, syneresis, and gel-strength of gels of some sodium soaps in organic solvents. Journal of the American Oil Chemists' Society, 26(7), 364-366. https://doi.org/10.1007/BF02651445 View Source
Foam Stability with Calcium Ions
The foam stability of sodium stearate and sodium oleate was compared at 55°C and pH 9.5 in the presence of varying calcium ion concentrations [1]. While specific numerical values are not fully extractable from the preview, the data table indicates that sodium stearate maintains higher foam stability (percentage of initial foam height remaining after 20 minutes) across a range of Ca²⁺ concentrations compared to sodium oleate [1].
Foam stability, Ca²⁺Data to verify
Sodium stearate maintained higher foam height % after 20 min vs. oleate across Ca²⁺ range.
Reported stability may support hard-water detergent screening.
55°C, pH 9.5; exact values not extractable from preview.
FoamingHard waterDetergency
Evidence Dimension
Foam stability
Target Compound Data
Higher foam stability (% remaining after 20 min)
Comparator Or Baseline
Sodium oleate: lower foam stability
Quantified Difference
Superior stability across Ca²⁺ concentrations (exact values not shown)
Conditions
55°C, pH 9.5, ionic strength 0.02 M (NaCl), stearate concentration 3.93 mM
Why This Matters
In hard water environments where calcium ions precipitate soaps, sodium stearate's superior foam stability makes it a more robust choice for detergent and personal care formulations compared to sodium oleate.
FoamingHard waterDetergency
[1] Heimonen, J. (2018). Table 4: Effect of temperature on foamability and stability of sodium oleate and sodium stearate at different Ca++ concentrations. Retrieved from https://www.academia.edu/figures/26222738/table-4-effect-of-temperature-on-foamability-and-stability View Source
Sodium Stearate Application Scenarios
Oil Purification & Nonpolar Processing
In rapeseed oil and similar nonpolar media, sodium stearate's CMC of 7.1×10⁻⁵ M is higher than that of sodium oleate (4.4×10⁻⁵ M) [1]. This means micellization occurs at a higher surfactant concentration, providing a wider operational window for processes requiring controlled reverse micelle formation, such as oil purification, lubricant formulation, or metalworking fluids where premature micelle formation could interfere with filtration or surface activity.
Pharmaceutical Tablet Lubrication
Sodium stearate provides comparable mechanical strength to magnesium stearate in tablets but without the significant reduction in bonding strength and tablet integrity that MgSt causes [1][2]. It is therefore a strategic lubricant choice for direct compression formulations where maintaining tablet hardness and fast disintegration is critical, aligning with Quality-by-Design principles.
Non-Aqueous Gel Formulations
In organic solvent systems (e.g., toluene, xylene, pinene), sodium stearate forms gels with intermediate strength and setting time compared to sodium oleate (weaker, faster setting) and sodium palmitate (stronger, slower setting) [1]. This balanced profile makes it suitable for lubricating greases, cosmetic bases, and industrial thickeners where a compromise between gel firmness and processing efficiency is desired.
Detergents & Personal Care in Hard Water
Sodium stearate exhibits superior foam stability in the presence of calcium ions compared to sodium oleate at 55°C and pH 9.5 [1]. This makes it a more robust choice for bar soaps, shampoos, and cleaning products intended for use in hard water regions, where calcium-induced soap precipitation typically degrades foam performance.
Application
Selection Property
Validation Focus
Oil purification & nonpolar processing
CMC in nonpolar media
Micellization window evaluation
Pharmaceutical tablet lubrication
Lubricant mechanical impact
Bonding strength and disintegration comparison
Non-aqueous gel formulations
Gel strength vs. setting time
Rheology and syneresis control
Detergents & personal care in hard water
Foam stability under Ca²⁺ load
Hard-water performance screening
[1] Heimonen, J. (2018). Soap micelles in nonpolar media. Master's thesis, Aalto University. Retrieved from https://aaltodoc.aalto.fi/items/f427a005-8916-49db-be6c-d6dbb34671a5 View Source
[2] Paul, S., Taylor, L. J., Murphy, B., Krzyzaniak, J. F., & Dawson, N. (2022). Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation. Journal of Pharmaceutical Sciences, 111(10), 2883-2892. https://doi.org/10.1016/j.xphs.2022.07.016 View Source
[3] Hattiangdi, G. S., & Adarkar, S. P. (1949). Soap gels in non-aqueous media. III. The setting time, syneresis, and gel-strength of gels of some sodium soaps in organic solvents. Journal of the American Oil Chemists' Society, 26(7), 364-366. https://doi.org/10.1007/BF02651445 View Source
[4] Heimonen, J. (2018). Table 4: Effect of temperature on foamability and stability of sodium oleate and sodium stearate at different Ca++ concentrations. Retrieved from https://www.academia.edu/figures/26222738/table-4-effect-of-temperature-on-foamability-and-stability View Source
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